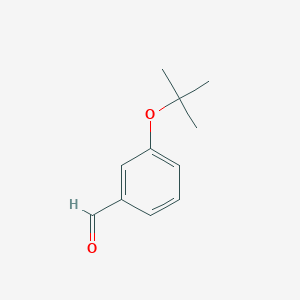

3-Tert-butoxybenzaldehyde

Vue d'ensemble

Description

3-Tert-butoxybenzaldehyde is a chemical compound with the molecular formula C11H14O2 . It is used in various applications including laboratory chemicals and synthesis of substances .

Molecular Structure Analysis

The molecular structure of 3-Tert-butoxybenzaldehyde consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure is optimized based on the DFT, B3LYP method .

Physical And Chemical Properties Analysis

3-Tert-butoxybenzaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 228.0±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 46.5±3.0 kJ/mol and a flash point of 92.0±4.9 °C .

Applications De Recherche Scientifique

Catalysis in Organic Synthesis

3-Tert-butoxybenzaldehyde and its derivatives are significant in the realm of catalysis, particularly in the oxidation of alcohols. For instance, iron(III) and cobalt(III) complexes, derived from Schiff bases of similar sterically hindered benzaldehydes, have shown efficacy as catalysts in microwave-assisted, solvent-free peroxidative oxidation of alcohols, leading to a selective synthesis of ketones with yields up to 96% (Sutradhar et al., 2016). Such processes are pivotal for the efficient and selective production of key intermediates in organic synthesis.

Antibacterial Activity

Compounds structurally related to 3-Tert-butoxybenzaldehyde, specifically those with bulky tert-butyl groups, have been incorporated into redox-active metal complexes exhibiting significant antibacterial activity. This includes silver(I) complexes with hydrazone derivatives, demonstrating potent antibacterial and antifungal properties, comparable or even superior to commonly used pharmaceuticals (Loginova et al., 2015).

Suzuki Cross-Coupling Reactions

In the field of organic synthesis, particularly in the formation of complex molecules, 3-Tert-butoxybenzaldehyde derivatives have been employed as substrates in Suzuki cross-coupling reactions. A specific study demonstrated the synthesis of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde through such a reaction, highlighting the method's efficiency and the ease of product separation (Wang et al., 2014).

Environmental Persistence and Toxicity

Research into the environmental fate of synthetic antioxidants, such as BHT and its degradation product, BHT-CHO (closely related to 3-Tert-butoxybenzaldehyde), indicates the presence and persistence of these compounds in natural waters. Their degradation patterns and potential toxicities are significant for understanding the environmental impact of widely used synthetic antioxidants (Fries & Püttmann, 2002).

Propriétés

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)13-10-6-4-5-9(7-10)8-12/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKELHDLJYLXUSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride](/img/structure/B2559847.png)

![4-Phenyl-[1,4]azaphosphinane 4-oxide](/img/structure/B2559849.png)

![5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2559859.png)

![methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2559863.png)